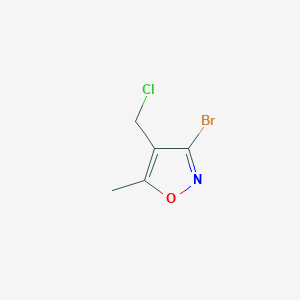

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

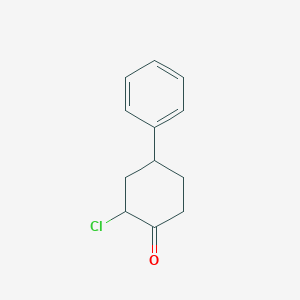

The compound “3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole” is likely a cyclic compound with a five-membered ring containing an oxygen atom and a nitrogen atom . It also has bromo, chloromethyl, and methyl substituents attached to the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-bromo-4-hydroxybenzoic acid methyl ester” are synthesized through bromination reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a planar structure due to the presence of the oxazole ring .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the bromo and chloromethyl groups could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For instance, the presence of the bromo and chloromethyl groups could affect its reactivity .Applications De Recherche Scientifique

Synthesis Methods and Reactivity

- A method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles was developed, achieving high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).

- Another study explored the synthesis of extended oxazoles using 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds for synthetic elaboration (Patil & Luzzio, 2016).

- A solar photo-thermochemical approach was used for synthesizing 4-bromo-2,5-substituted oxazoles, demonstrating an environmentally friendlier method (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Potential in Drug Development

- Research on oxazolidinone antibacterial agents highlighted the potential of 4-substituted 1,2,3-triazoles in developing safer antibacterials, with reduced side effects compared to current options (Reck et al., 2005).

Chemical Reactivity and Derivatives

- The addition of lithiated 2-alkyl and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones was investigated, revealing insights into their chemical behavior and potential applications (Capriati, Degennaro, Florio, & Luisi, 2002).

- The preparation of 5-substituted 2-(2-alkyl/aryl-1H-imidazol-4-yl)oxazoles and thiazoles using a 5-substituted 2-(2-bromo-1,1-diethoxyethyl)oxazole synthon was described, showcasing the versatility of these compounds (Laurent & Romine, 2009).

Applications in Organic Chemistry

- The formation and reaction of various oxazoles, including the synthesis of N-substituted 2-(aminomethyl)oxazoles, were examined, contributing to a broader understanding of oxazole chemistry (Ibata & Isogami, 1989).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNO/c1-3-4(2-7)5(6)8-9-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVHDBWVRIVROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

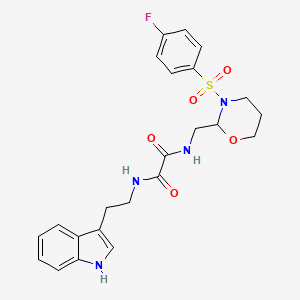

![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)

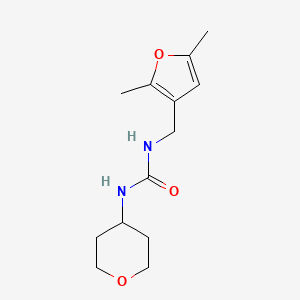

![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)

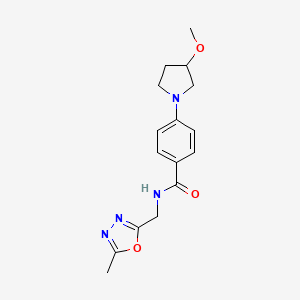

![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)

![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)

![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)